molecular formula C18H25NO3S B2603468 (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 2097941-41-6

(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2603468
CAS No.: 2097941-41-6
M. Wt: 335.46
InChI Key: NGRRETOPAPXXHO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its unique structural features include:

  • A piperidine ring substituted with a 2-methylpropanesulfonyl (isobutylsulfonyl) group at the 3-position.
  • A phenyl group conjugated to the enone system.
  • The (2E)-stereochemistry, which ensures planarity of the α,β-unsaturated system, critical for electronic interactions.

The sulfonyl-piperidine moiety in this compound introduces steric bulk and electron-withdrawing properties, distinguishing it from simpler chalcone analogs .

Properties

IUPAC Name

(E)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-15(2)14-23(21,22)17-9-6-12-19(13-17)18(20)11-10-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,17H,6,9,12-14H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRRETOPAPXXHO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Sulfonylation: The piperidine ring is then sulfonylated using 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine.

    Aldol Condensation: The final step involves an aldol condensation reaction between the sulfonylated piperidine and benzaldehyde to form the phenylprop-2-en-1-one moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions can target the carbonyl group in the phenylprop-2-en-1-one moiety.

    Substitution: The sulfonyl group on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may investigate the compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Table 1: Key Structural Differences and Electronic Properties
Compound Name Substituent on Core Scaffold Key Functional Groups Electronic Effects
(2E)-1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one 3-(2-Methylpropanesulfonyl)piperidine Sulfonyl, Piperidine Strong electron-withdrawing (sulfonyl)
(2E)-3-Phenyl-1-(1-phenyl-3-propoxy-1H-pyrazol-4-yl)prop-2-en-1-one 3-Propoxy-pyrazole Alkoxy, Pyrazole Electron-donating (propoxy)
(2E)-1-[4-(Geranyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one Geranyloxy, Hydroxyl Terpene chain, Hydroxyl Lipophilic (geranyloxy), Polar (OH)
(2E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one 4-Aminophenyl Amino Electron-donating (NH₂)
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one 2-Methylpiperidine, 4-Fluorophenyl Fluorine, Piperidine Moderate electron-withdrawing (F)

Key Observations :

  • The piperidine ring introduces conformational rigidity, while the sulfonyl group may participate in hydrogen bonding or ionic interactions with biological targets, a feature absent in non-sulfonated analogs .

Key Observations :

  • The sulfonyl-piperidine group may enhance target specificity for enzymes like monoamine oxidases (MAOs) or kinases, as seen in related piperidine-containing chalcones .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogous chalcones like (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influenced by substituents . The sulfonyl group in the target compound may reduce planarity, altering packing efficiency and melting point.
  • Solubility: Sulfonyl groups typically enhance water solubility compared to non-polar terpene chains (e.g., geranyloxy) but may reduce lipid bilayer penetration .

Biological Activity

The compound (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a member of the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉N₃O₂S, with a molecular weight of approximately 301.39 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a phenylpropene moiety, which is crucial for its biological activity.

Anticonvulsant Activity

Recent studies have indicated that derivatives related to this compound exhibit significant anticonvulsant properties. For instance, related compounds have been tested in various animal models for their efficacy against seizures:

Model ED50 (mg/kg) Route
Maximal Electroshock (MES)44.46i.p.
6-Hz Psychomotor Seizure Model71.55i.p.
Genetic Model (Frings Mouse)13.21i.p.

These results suggest that the compound has a promising profile for the development of new anticonvulsant therapies, particularly for epilepsy.

The proposed mechanism of action involves modulation of glutamatergic neurotransmission, similar to other piperidine derivatives known for their effects on the NMDA receptor pathway. This modulation could enhance synaptic plasticity and reduce excitatory neurotransmission, contributing to its anticonvulsant effects.

Safety Profile

In vitro studies assessing cytotoxicity have shown that this compound exhibits low toxicity in cell lines such as HepG2 and H9c2 at concentrations up to 100 µM. Furthermore, mutagenicity assays indicate that it does not possess significant mutagenic potential, making it a candidate for further preclinical evaluation.

Case Studies

A study conducted on related piperidine derivatives highlighted their potential in treating drug-resistant epilepsy. In this study, compounds were evaluated for their ability to prevent seizure development in kindled rats, demonstrating significant protective effects at various dosages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.